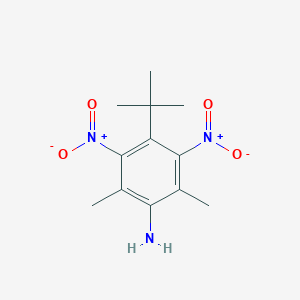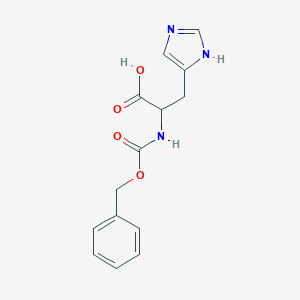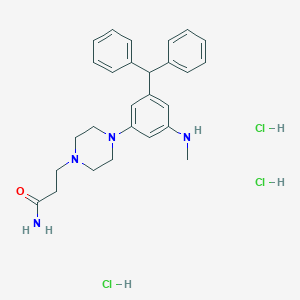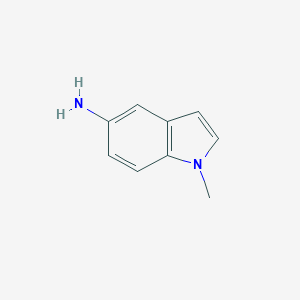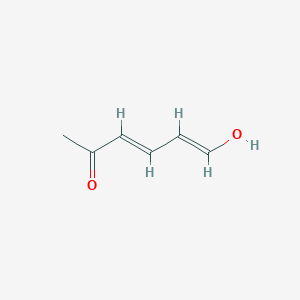
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is a chemical compound that belongs to the family of α,β-unsaturated ketones. It is also known as 3,5-Dihydroxy-6-hexen-2-one or DHK. This compound has attracted the attention of scientists due to its interesting chemical properties and potential applications in various fields such as pharmaceuticals, food industry, and agriculture.
Mécanisme D'action
The mechanism of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. DHK has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been shown to scavenge free radicals and prevent oxidative damage to cells.
Effets Biochimiques Et Physiologiques
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. DHK has also been found to have anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound is stable and can be easily stored. However, one of the limitations of using DHK in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for research on (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential applications of DHK in the food industry, particularly as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its use in the treatment of various diseases.
Méthodes De Synthèse
There are several methods that have been developed for the synthesis of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One of the most commonly used methods involves the reaction of acetylacetone with glyoxal in the presence of a base catalyst such as sodium hydroxide. This reaction leads to the formation of DHK as the main product. Another method involves the reaction of 3,5-dioxohexanal with a base catalyst such as potassium hydroxide, which leads to the formation of DHK.
Applications De Recherche Scientifique
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, and antiviral properties. This compound has also been shown to exhibit antioxidant activity, which makes it a potential candidate for use in the food industry. Additionally, DHK has been found to have potential applications in the synthesis of various pharmaceuticals.
Propriétés
Numéro CAS |
102605-96-9 |
|---|---|
Nom du produit |
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
Clé InChI |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
SMILES isomérique |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
SMILES canonique |
CC(=O)C=CC=CO |
Synonymes |
2,4-Hexadienal, 5-hydroxy-, (E,E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



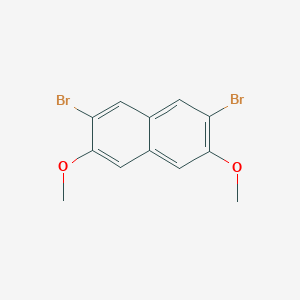
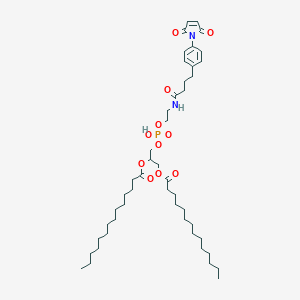
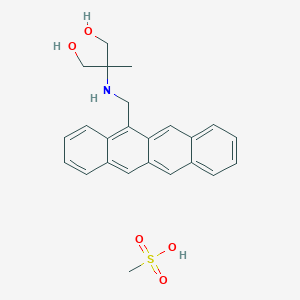
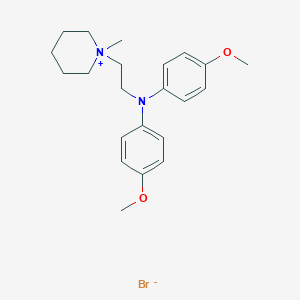
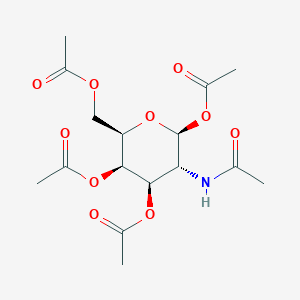
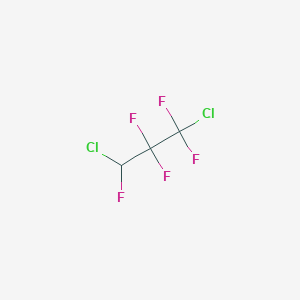
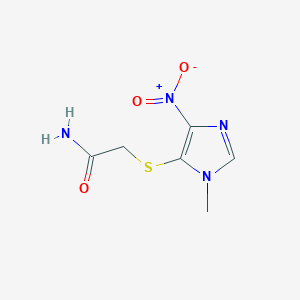


![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
